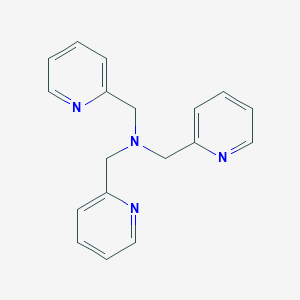

Tris(2-pyridylmethyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 663674. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18/h1-12H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUWFGWZSVLROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327519 | |

| Record name | Tris(2-pyridylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16858-01-8 | |

| Record name | Tris(2-pyridylmethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-pyridylmethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-pyridylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIS(2-PYRIDYLMETHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4CE3X87Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tris(2-pyridylmethyl)amine synthesis protocol

An In-depth Technical Guide to the Synthesis of Tris(2-pyridylmethyl)amine (TPA)

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as TPA or TPMA, is a tripodal tetradentate ligand of significant interest in coordination chemistry and catalysis. Its ability to form stable complexes with a wide array of transition metals has led to its extensive use in biomimetic studies, particularly as a model for the active sites of metalloenzymes, and as a crucial component in catalytic systems like Atom Transfer Radical Polymerization (ATRP). This guide provides a comprehensive overview of the two primary synthetic routes to TPA: direct alkylation and reductive amination. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the selection and execution of the most suitable synthesis for their specific needs.

Introduction

This compound is a C₃-symmetric ligand featuring a central tertiary amine nitrogen atom connected to three 2-pyridylmethyl arms. This architecture allows it to act as a tetradentate chelator, binding to a metal ion through the central nitrogen and the three pyridine (B92270) nitrogens. The resulting complexes often exhibit a trigonal bipyramidal or distorted octahedral geometry, which is instrumental in its catalytic and biomimetic functions. The choice of synthetic methodology for TPA can be dictated by factors such as desired purity, reaction scale, and the availability of starting materials. This document outlines the two most prevalent synthetic strategies.

Synthetic Methodologies

There are two primary, well-established methods for the synthesis of this compound:

-

Method A: Alkylation of 2-Picolylamine. This is the most traditional and widely cited method. It involves the direct alkylation of one equivalent of 2-(aminomethyl)pyridine (picolylamine) with two equivalents of 2-(chloromethyl)pyridine (B1213738) (picolyl chloride). The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid generated.

-

Method B: Reductive Amination. This approach offers a milder alternative to direct alkylation and can proceed via two main pathways. One involves the reaction of di(2-picolyl)amine with 2-pyridinecarboxaldehyde (B72084), followed by reduction of the resulting iminium ion. A more direct one-pot approach involves the reaction of three equivalents of 2-pyridinecarboxaldehyde with a nitrogen source, such as ammonium (B1175870) acetate (B1210297), in the presence of a reducing agent. This method is noted for its high yields and mild reaction conditions.[1]

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various reported synthetic protocols for TPA, allowing for an easy comparison of the different methodologies.

| Parameter | Method A: Alkylation (Protocol 1) | Method A: Alkylation (Protocol 2) | Method B: Reductive Amination (Adapted) |

| Starting Materials | 2-(aminomethyl)pyridine, 2-(chloromethyl)pyridine hydrochloride | 2-(aminomethyl)pyridine, 2-(chloromethyl)pyridine hydrochloride | 2-pyridinecarboxaldehyde, Ammonium Acetate |

| Base/Reducing Agent | Sodium Hydroxide | Sodium Hydroxide | Sodium Triacetoxyborohydride (B8407120) |

| Solvent | Water | Water | Dichloromethane (B109758) |

| Reaction Time | Not Specified | 48 hours | Not Specified |

| Reaction Temperature | Not Specified | Room Temperature | Not Specified |

| Reported Yield | 90%[1] | 24%[2] | High (Not specified for unsubstituted) |

| Melting Point (°C) | 73-77[3] | 85 (sharp)[2] | 85-89 |

| ¹H NMR (CDCl₃, δ ppm) | 3.89 (s, 6H, -CH₂-), 7.14, 7.58, 7.63, 8.15 (m, 12H, Py-H)[2] | 3.9 (s), 7.1-8.5 (m)[2] | Consistent with structure |

| ¹³C NMR (CDCl₃, δ ppm) | 60.1 (-CH₂-), 122.0 (Py-C), 123.0 (Py-C), 136.1 (Py-C), 149.0 (Py-C), 159.3 (Py-C)[2] | Not fully reported | Consistent with structure |

| IR (cm⁻¹) | Aromatic C-H (>3000), Aliphatic C-H (<3000), Aromatic C=C (1500-1700)[2] | Not Reported | Consistent with structure |

| Mass Spec (m/z) | Expected: 290.15 (M), 291.16 (M+H)⁺ | Not Reported | Consistent with structure |

Experimental Protocols

Method A: Alkylation of 2-Picolylamine

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

2-(chloromethyl)pyridine hydrochloride

-

2-(aminomethyl)pyridine

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Dichloromethane (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)

-

Hexane

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-(chloromethyl)pyridine hydrochloride (2.0 g, 12.2 mmol) in distilled water (20 mL) in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add a solution of NaOH (2.44 g, 61.0 mmol) in a minimal amount of distilled water.

-

To the cooled solution, add 2-(aminomethyl)pyridine (0.60 g, 5.54 mmol) and stir until the solution is homogeneous. The solution will turn red.

-

Remove the ice bath and stir the reaction mixture at room temperature for 48 hours. During this time, the color will gradually change to brown, and a brown oil will precipitate.

-

Extract the product from the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield a crude residue.

-

Purify the product by recrystallization. Dissolve the residue in a minimal amount of hot hexane. Upon cooling, light-yellow crystals of this compound should form.

-

Collect the crystals by vacuum filtration and air dry.

Method B: Reductive Amination

This protocol is adapted from the general procedure for the synthesis of substituted TPA ligands.[4] It describes the one-pot reaction of 2-pyridinecarboxaldehyde and ammonium acetate.

Materials:

-

2-pyridinecarboxaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-pyridinecarboxaldehyde (3 equivalents) in dichloromethane, add ammonium acetate (1 equivalent).

-

Stir the mixture at room temperature for a designated period to allow for imine formation.

-

Add sodium triacetoxyborohydride (approximately 1.5-2.0 equivalents per aldehyde) portion-wise to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization as described in Method A.

Safety and Handling

-

2-(chloromethyl)pyridine hydrochloride: Irritant and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-(aminomethyl)pyridine: Corrosive. Avoid contact with skin and eyes.

-

Sodium hydroxide: Corrosive and toxic. Causes severe skin burns and eye damage.

-

This compound: Harmful if swallowed.[5]

-

Dichloromethane/Chloroform: Volatile and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium triacetoxyborohydride: Reacts with water. Handle in a dry environment.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualized Workflows and Logic

Synthesis Pathway Comparison

Caption: Comparison of the two primary synthetic routes to TPA.

Workflow for Alkylation Synthesis (Method A)

Caption: Experimental workflow for the alkylation synthesis of TPA.

Workflow for Reductive Amination Synthesis (Method B)

Caption: Experimental workflow for the reductive amination synthesis of TPA.

References

Synthesis of Substituted Tris(2-pyridylmethyl)amine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing substituted Tris(2-pyridylmethyl)amine (TPA) ligands. TPA and its derivatives are versatile chelating agents widely employed in coordination chemistry, catalysis, and the development of therapeutic agents. The ability to introduce a diverse array of functional groups onto the TPA scaffold allows for the fine-tuning of its steric and electronic properties, thereby influencing the behavior of the resulting metal complexes. This guide details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to aid in the selection and implementation of the most suitable synthetic strategy.

Core Synthetic Strategies

The synthesis of substituted TPA ligands primarily revolves around three main strategies:

-

Reductive Amination: This is a highly versatile and widely used method that involves the reaction of a substituted pyridine-2-carboxaldehyde with an appropriate amine, followed by reduction of the resulting imine. This approach allows for the controlled, stepwise introduction of different substituted pyridyl arms, enabling the synthesis of both symmetric and asymmetric TPA ligands.

-

Alkylation of Amines: This classical approach involves the nucleophilic substitution of a haloalkylpyridine, typically 2-(chloromethyl)pyridine, with a primary or secondary amine. While effective for the synthesis of the parent TPA, its application to substituted analogues can be more challenging due to the availability and stability of the substituted haloalkylpyridine precursors.

-

Post-Synthetic Functionalization: This strategy involves the chemical modification of a pre-formed TPA ligand. A notable example is the direct functionalization at the benzylic position, which opens up avenues for introducing a variety of substituents that might not be compatible with the conditions of the primary synthesis routes.[1][2] Another approach involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridine (B92270) rings of a TPA derivative.

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the nature of the functional groups to be introduced, and the availability of starting materials.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes.

Reductive Amination for the Synthesis of Symmetrically Substituted TPA Ligands

This protocol describes the synthesis of a symmetrically trisubstituted TPA ligand using a substituted pyridine-2-carboxaldehyde and a nitrogen source.

Example: Synthesis of Tris(4-nitro-2-pyridylmethyl)amine ((NO₂)₃-TPA)

-

Reaction Setup: To a solution of 4-nitro-pyridine-2-carboxaldehyde (3 equivalents) in dichloromethane (B109758) (DCM), add ammonium (B1175870) acetate (B1210297) (1 equivalent) as the nitrogen source.

-

Reduction: Add sodium triacetoxyborohydride (B8407120) (3 equivalents) portion-wise to the stirred solution at room temperature. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on alumina (B75360) gel using a gradient elution (e.g., from DCM to DCM:MeOH 9:1) to yield the pure ligand as an orange solid.

Stepwise Reductive Amination for Asymmetrically Substituted TPA Ligands

This protocol outlines the synthesis of a monosubstituted TPA ligand.

Example: Synthesis of (4-Nitro-2-pyridylmethyl)bis(2-pyridylmethyl)amine (NO₂-TPA)

-

Reaction Setup: Dissolve 4-nitro-pyridine-2-carboxaldehyde (1 equivalent) and bis(2-pyridylmethyl)amine (1 equivalent) in dichloromethane (DCM).

-

Reduction: Add sodium triacetoxyborohydride (1 equivalent) to the solution and stir at room temperature.

-

Reaction Monitoring and Work-up: Follow the same procedure as described in section 2.1.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel with a gradient elution (e.g., from DCM to DCM:MeOH 9:1) to obtain the desired monosubstituted ligand.

Post-Synthetic Functionalization at the Benzylic Position

This protocol describes a novel method for introducing substituents at the methylene (B1212753) bridges of the TPA scaffold.[1][2]

-

Deprotonation: Under an inert atmosphere, dissolve the parent this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF) and cool to -78 °C.

-

Carbanion Formation: Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the solution to generate a carbanion at the benzylic position.

-

Electrophilic Quench: After stirring for a specified time, add the desired electrophile (e.g., an alkyl iodide or an aldehyde) to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction with a suitable proton source, such as saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to isolate the functionalized TPA ligand. All reactions should be carried out under an inert atmosphere using standard Schlenk techniques.[1]

Quantitative Data

The following tables summarize the yields and characterization data for a selection of substituted TPA ligands synthesized via the methods described above.

| Ligand | Substituent(s) | Synthesis Method | Yield (%) | Reference |

| (NO₂)₃-TPA | 4-NO₂ (x3) | Reductive Amination | Good | |

| NO₂-TPA | 4-NO₂ (x1) | Reductive Amination | - | |

| Cl₃-TPA | 4-Cl (x3) | - | - | |

| Br₃-TPA | 4-Br (x3) | Reductive Amination | - | |

| Br-TPA | 4-Br (x1) | Reductive Amination | High | |

| (OCH₃)₂-TPA | 4-OCH₃ (x2) | Reductive Amination | - | |

| TPMAPYR | 4-pyrrolidine (x3) | Nucleophilic Aromatic Substitution | High | |

| TPMAPIP | 4-piperidine (x3) | Nucleophilic Aromatic Substitution | High | |

| TPMAMOR | 4-morpholine (x3) | Nucleophilic Aromatic Substitution | High |

| Ligand | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | ESI-MS (m/z) | Reference |

| TPA | 3.9 (s, 6H), 7.1-8.5 (m, 12H) | - | - | |

| Cl-TPA | 3.86 (s, 6H), 8.38-8.51 (m, 11H) | - | [M+H]⁺ | |

| Cl₂-TPA | 3.89 (s, 6H), 8.42-8.55 (m, 10H) | - | [M+H]⁺ | |

| Cl₃-TPA | 3.88 (s, 6H), 8.41 (m, 9H) | - | [M+H]⁺ | |

| NO₂-TPA | 4.17 (s, 2H), 3.9 (s, 4H), 8.79 (d, 1H), 8.55 (d, 2H), ... | - | [M+H]⁺ | |

| Br-TPA | - | - | [M+H]⁺ 369.1 |

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic strategies for accessing substituted TPA ligands.

Caption: Key synthetic routes to substituted TPA ligands.

Experimental Workflow for Reductive Amination

The following diagram illustrates a typical experimental workflow for the synthesis of a substituted TPA ligand via reductive amination.

References

A Comprehensive Technical Guide to Tris(2-pyridylmethyl)amine (CAS 16858-01-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-pyridylmethyl)amine, commonly abbreviated as TPA or TPMA, is a versatile tripodal tetradentate ligand with the chemical formula C₁₈H₁₈N₄.[1][2] Its unique three-dimensional structure, featuring a central tertiary amine linked to three 2-pyridylmethyl arms, allows it to form stable complexes with a wide array of metal ions.[2][3] This chelating property has made TPA a subject of significant interest and application in various fields of chemistry, including coordination chemistry, catalysis, and bioinorganic chemistry. This guide provides an in-depth overview of the core properties, synthesis, and applications of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a white to yellowish-pale brown solid that is soluble in polar organic solvents.[1] Its fundamental properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 16858-01-8 | [1][4][5][6] |

| Molecular Formula | C₁₈H₁₈N₄ | [1][2][4][5][7][8] |

| Molecular Weight | 290.37 g/mol | [1][4][5][7][8][9] |

| Appearance | White to yellowish-pale brown solid | [1][5][6][9] |

| Melting Point | 73-89 °C | [1][4][5][6][9] |

| Solubility | Soluble in polar organic solvents | [1][2] |

Spectroscopic Data

| Technique | Description | Reference(s) |

| ¹H NMR | Spectra are available for structural confirmation. | [10][11] |

| IR Spectroscopy | Infrared spectra show characteristic peaks for aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹) stretching, as well as aromatic C=C stretching in the 1500-1700 cm⁻¹ region. | [12] |

| Mass Spectrometry | Available for molecular weight confirmation. | [3][13] |

Synthesis of this compound

The most common and well-established method for the synthesis of TPA is through the alkylation of a primary amine with a suitable pyridylmethyl halide.[3][14]

Experimental Protocol: Alkylation of 2-(Aminomethyl)pyridine

A widely used procedure involves the reaction of 2-(aminomethyl)pyridine with 2-(chloromethyl)pyridine (B1213738) hydrochloride in the presence of a strong base.[5][12][15]

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

2-(Aminomethyl)pyridine

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether

-

Distilled water

-

Ice bath

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-(chloromethyl)pyridine hydrochloride (2.0 g, 12.2 mmol) in 20 mL of distilled water in a 100 mL flask.[5][15]

-

Slowly add a solution of NaOH (2.44 g, 61.0 mmol) dissolved in a minimal amount of distilled water.[5][15]

-

Add 2-(aminomethyl)pyridine (0.60 g, 5.54 mmol) and stir until the solution is homogeneous. The solution will turn red.[5][15]

-

Remove the ice bath and stir the reaction mixture at room temperature for 48 hours. The color will gradually change to brown, and a brown oil will precipitate.[5][15]

-

Add 50 mL of dichloromethane to the reaction mixture and transfer to a separatory funnel.[5][15]

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).[5][15]

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a brown oil.[5][15]

-

Dry the oil under vacuum to yield a brown semi-solid.[5][15]

-

Wash the semi-solid with a small amount of ether to obtain a brown solid.[5][15]

-

Recrystallize from petroleum ether to obtain light yellow, needle-like crystals.[5][15]

Caption: Synthetic workflow for this compound (TPA).

Coordination Chemistry

The defining characteristic of TPA is its function as a tripodal, tetradentate nitrogen donor ligand.[3] The central tertiary amine and the three pyridine (B92270) nitrogen atoms act as donor sites, allowing TPA to chelate to a metal center.[2][3] This coordination typically results in the formation of five- or six-coordinate complexes, depending on the metal ion and the presence of other ligands.[3] While typically tetradentate, TPA can also exhibit tridentate coordination in some instances.[3][16]

The coordination of TPA to a metal ion can be represented as a fundamental donor-acceptor interaction.

Caption: Coordination of TPA to a metal ion.

The synthesis of TPA metal complexes generally involves reacting the ligand with a suitable metal salt in an appropriate solvent.

Experimental Protocol: General Synthesis of a TPA-Metal Complex

This protocol describes a general method for the synthesis of cobalt(II) and zinc(II) complexes of TPA derivatives.[14]

Materials:

-

This compound (or a derivative)

-

Metal salt (e.g., Zn(ClO₄)₂·6H₂O or Co(ClO₄)₂·6H₂O)

-

Diethyl ether

Procedure:

-

Dissolve the TPA ligand (0.15 mmol) and the metal salt (0.15 mmol) in acetonitrile (3 mL).[14]

-

Stir the solution for 1 hour at room temperature.[14]

-

Carefully add diethyl ether (10 mL) to the reaction flask to induce precipitation.[14]

-

After a few hours, filter the resulting precipitate and dry it under vacuum to afford the desired metal complex.[14]

Applications

The unique chelating properties of TPA have led to its use in a variety of applications.

-

Catalysis: TPA and its derivatives are widely used as ligands in atom transfer radical polymerization (ATRP), a controlled polymerization technique.[1][6][16] Copper complexes of TPA are particularly effective catalysts for this process.[16] Cobalt complexes of TPA have been investigated for their potential in the hydrogen evolution reaction (HER).[14]

-

Bioinorganic Chemistry: TPA is frequently employed to create model complexes that mimic the active sites of metalloenzymes.[16] This allows for the study of reaction mechanisms and the electronic structures of these biological catalysts. For example, TPA has been used to model the active sites of copper-containing enzymes involved in oxygen activation.[16]

-

Supramolecular Chemistry and Sensing: The ability of TPA to bind to metal ions has been exploited in the development of sensors.[3][17] Zinc(II) complexes of TPA have been extensively used in chiral sensing applications.[14][17] Modifications to the TPA structure can enhance its solubility and fluorescence properties, making it suitable for the detection of specific metal ions.[3]

Safety Information

This compound is harmful if swallowed.[4] It can also cause skin and serious eye irritation.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 16858-01-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 16858-01-8 | Benchchem [benchchem.com]

- 4. 三(2-吡啶基甲基)胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 16858-01-8 [chemicalbook.com]

- 6. This compound | 16858-01-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | C18H18N4 | CID 379259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound(16858-01-8) 1H NMR spectrum [chemicalbook.com]

- 11. 16858-01-8|this compound|BLD Pharm [bldpharm.com]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. thesis.unipd.it [thesis.unipd.it]

- 14. Novel ligands from direct benzylic functionalisation of this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]

- 15. This compound | 16858-01-8 [chemicalbook.com]

- 16. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of Tris(2-pyridylmethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Tris(2-pyridylmethyl)amine (TPA), a versatile tripodal tetradentate ligand extensively used in coordination chemistry and catalysis. This document summarizes key spectroscopic data, details experimental protocols, and illustrates relevant chemical processes.

Introduction to this compound (TPA)

This compound, with the chemical formula C₁₈H₁₈N₄, is a white to yellowish-pale brown solid organic compound.[1] Its structure, featuring a central tertiary amine and three picolyl arms, allows it to act as an efficient chelating agent for a wide range of metal ions.[2] TPA is a cornerstone ligand in the development of metal complexes with applications in biomimetic modeling, catalytic processes such as atom transfer radical polymerization (ATRP), and as potential therapeutic agents.[3][4] A thorough understanding of its spectroscopic properties is paramount for the synthesis, purification, and characterization of TPA and its derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound based on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of TPA.

Table 1: ¹H NMR Spectroscopic Data for this compound (TPA)

| Proton | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Reference |

| Methylene (-CH₂-) | 3.89 | CDCl₃ | Singlet | [5] |

| Pyridyl | 7.14 | CDCl₃ | Multiplet | [5] |

| Pyridyl | 7.58 | CDCl₃ | Multiplet | [5] |

| Pyridyl | 7.63 | CDCl₃ | Multiplet | [5] |

| Pyridyl | 8.15 | CDCl₃ | Multiplet | [5] |

| Pyridyl (α to N) | 8.55 | CDCl₃ | Multiplet | [6] |

Table 2: ¹³C NMR Spectroscopic Data for this compound (TPA)

| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

| Methylene (-CH₂-) | 60.13 | CDCl₃ | [5] |

| Pyridyl (C-4) | 122.01 | CDCl₃ | [5] |

| Pyridyl (C-?) | 122.97 | CDCl₃ | [5] |

| Pyridyl (C-?) | 136.06 | CDCl₃ | [5] |

| Pyridyl (C-CH₂-) | 159.25 | CDCl₃ | [5] |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the TPA molecule.

Table 3: Key IR Absorption Bands for this compound (TPA)

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H stretch | > 3000 | [5] |

| Aliphatic C-H stretch | < 3000 | [5] |

| Aromatic C=C stretch | 1500 - 1700 | [5] |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of TPA are crucial for reproducible results.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of TPA to confirm its structure and purity.

Instrumentation:

Sample Preparation:

-

Dissolve approximately 5-10 mg of TPA in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[5]

-

Solvent: CDCl₃.[5]

-

Number of Scans (NS): 16.[5]

-

Acquisition Time (AQ): Approximately 4 seconds.[5]

-

Relaxation Delay (D1): 1 second.[5]

-

Spectral Width (SWH): 0 to 12 ppm.

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A standard proton-decoupled ¹³C experiment.

-

Solvent: CDCl₃.[5]

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SWH): 0 to 200 ppm.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[6]

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of TPA.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer (e.g., Nicolet 210 FTIR).[5]

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of TPA (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

Logical Workflow: Synthesis and Characterization of TPA

While TPA is not known to be involved in biological signaling pathways, its synthesis and subsequent characterization follow a logical experimental workflow. This can be visualized as follows:

Caption: Workflow for the synthesis and spectroscopic characterization of TPA.

Other Spectroscopic Techniques

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of TPA and its metal complexes.[2] The technique provides a mass-to-charge ratio (m/z) of the ions, which for the protonated TPA molecule [TPA+H]⁺ would be expected around 291.16.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for characterizing the metal complexes of TPA.[2] The electronic transitions, especially the metal-to-ligand charge-transfer (MLCT) bands, provide insights into the coordination geometry and electronic structure of the metal center.[2] The TPA ligand itself exhibits absorption bands in the UV region due to π-π* transitions within the pyridine (B92270) rings.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. NMR and IR spectroscopy are fundamental for structural elucidation and purity assessment, while mass spectrometry and UV-Vis spectroscopy are critical for confirming molecular weight and for the characterization of its metal complexes. The data and protocols presented in this guide serve as a comprehensive resource for scientists working with this important ligand.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 16858-01-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. thesis.unipd.it [thesis.unipd.it]

- 7. Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes: Anaerobic retro-Claisen and dehalogenation reactivity of 2-chloro-1,3-diketonate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of Tris(2-pyridylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Tris(2-pyridylmethyl)amine (TPA). Due to its significance as a tripodal ligand in coordination chemistry and its applications in catalysis and bioinorganic chemistry, a thorough understanding of its spectral characteristics is paramount for researchers in these fields. This document presents a detailed summary of the chemical shifts, peak assignments, and coupling constants, alongside a standard experimental protocol for spectral acquisition.

Chemical Structure and Expected 1H NMR Spectrum

This compound is a C3-symmetric molecule, which simplifies its 1H NMR spectrum. The molecule consists of a central tertiary amine nitrogen atom bonded to three equivalent 2-pyridylmethyl groups. Each pyridyl group contains four distinct aromatic protons and a methylene (B1212753) bridge with two chemically equivalent protons.

The expected 1H NMR spectrum should therefore exhibit five distinct signals: one for the methylene protons and four for the aromatic protons of the pyridine (B92270) rings. The integration of these signals should correspond to a 6H:3H:3H:3H:3H ratio.

Experimental Protocol for 1H NMR Spectroscopy

A standard protocol for acquiring the 1H NMR spectrum of this compound is outlined below. This procedure is a general guideline and may be adapted based on the specific instrumentation and experimental requirements.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm diameter)

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved by gentle vortexing or agitation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Set the acquisition parameters. Typical parameters for a 300 MHz spectrometer include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be increased for dilute samples)

-

Spectral width: sufficient to cover the expected chemical shift range (e.g., -1 to 10 ppm).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).

-

1H NMR Spectral Data and Assignments

The 1H NMR spectrum of this compound in CDCl3 exhibits a characteristic set of signals corresponding to the methylene and pyridyl protons. The chemical shifts and assignments are summarized in the table below.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-methylene | 3.89 | Singlet | 6H |

| H-5' | 7.14 | Multiplet | 3H |

| H-3' | 7.58 | Multiplet | 3H |

| H-4' | 7.63 | Multiplet | 3H |

| H-6' | 8.15 | Multiplet | 3H |

Note: The assignments for the aromatic protons (H-3', H-4', H-5', and H-6') are based on typical pyridine substitution patterns and may require 2D NMR techniques for unambiguous confirmation. Coupling constant information for the multiplets was not available in the referenced literature.

Structural Visualization

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

This guide serves as a foundational resource for the interpretation of the 1H NMR spectrum of this compound. For more detailed structural elucidation, particularly for the assignment of the aromatic protons, two-dimensional NMR techniques such as COSY and HSQC are recommended.

A Technical Guide to the Crystal Structure of Tris(2-pyridylmethyl)amine Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tris(2-pyridylmethyl)amine (TPA or TPMA) is a versatile, tripodal, tetradentate ligand renowned for its ability to form stable complexes with a wide array of transition metals.[1][2] Its C₃-symmetric coordination encapsulates metal ions, creating specific geometries that are crucial in fields ranging from bioinorganic chemistry to catalysis.[2][3] TPA's three pyridyl arms and one tertiary amine donor create a well-defined coordination environment, making it an excellent scaffold for modeling the active sites of metalloenzymes and for developing novel catalysts.[3][4] This guide provides an in-depth overview of the crystal structures of TPA metal complexes, presenting key crystallographic data, detailed experimental protocols for their synthesis and analysis, and visual representations of their coordination and experimental workflows.

Introduction to TPA Coordination Chemistry

This compound is a ligand that typically binds to a metal center in a tetradentate fashion, utilizing the nitrogen atoms of its three pyridine (B92270) rings and the central tertiary amine.[5][6] This coordination generally results in five- or six-coordinate complexes, with the remaining sites occupied by other ligands or solvent molecules.[1][2] The most common coordination geometries observed are trigonal bipyramidal and distorted octahedral.[4][5] In the trigonal bipyramidal geometry, the tertiary amine often occupies an apical position, with the three pyridyl nitrogens in the equatorial plane.[4] However, instances of tridentate coordination have been observed, particularly with d8 metal ions like Pd(II) or Pt(II) that favor a square planar geometry, leaving one pyridyl arm uncoordinated.[4]

The steric and electronic properties of the TPA ligand can be readily modified by substituting the pyridyl rings, allowing for fine-tuning of the metal center's environment for specific applications, such as catalysis or sensing.[1][4]

Caption: General coordination of a metal ion by the TPA ligand.

Crystallographic Data of TPA Metal Complexes

The structural parameters of TPA metal complexes are highly dependent on the identity of the metal ion, its oxidation state, and the nature of any ancillary ligands. Single-crystal X-ray diffraction is the definitive method for determining these parameters.[7][8] Below are tables summarizing key crystallographic data for representative TPA complexes with Vanadium, Copper, Cobalt, and Ruthenium.

Table 1: Crystallographic Data and Selected Bond Parameters for [VO₂(tpma)]₄[H₂V₁₀O₂₈] [5][6] This complex features a distorted octahedral environment around the Vanadium(V) center.[5]

| Parameter | Molecule A | Molecule B |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| O=V=O Angle (°) | 107.76(14) | 107.66(11) |

| V=O Bond Lengths (Å) | 1.624(2) – 1.631(2) | 1.624(2) – 1.631(2) |

| V-N(pyridyl) Lengths (Å) | 2.090(3) – 2.277(2) | 2.090(3) – 2.277(2) |

| V-N(amine) Length (Å) | 2.250(2) | 2.258(2) |

Table 2: Selected Bond Lengths for [(TPA)Cu(diketonate)]ClO₄ Complexes [9] These complexes exhibit a six-coordinate Cu(II) center.[9]

| Complex Cation | Coordination Geometry | Axial Cu-N(py) (Å) | Equatorial Cu-N(am) (Å) | Equatorial Cu-N(py) (Å) |

| [(TPA)Cu(PhC(O)CHC(O)Ph)]⁺ | Distorted Octahedral | ~2.3 | 2.10 | 2.01 |

Table 3: Crystallographic Data for [Co(TPA)Br]BF₄ [10] This five-coordinate high-spin Cobalt(II) complex was characterized by X-ray crystallography.[10]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.3361(4) |

| b (Å) | 15.9055(7) |

| c (Å) | 11.9423(6) |

| β (°) | 93.433(2) |

| V (ų) | 1770.23 |

Table 4: Structural Features of Ruthenium-TPA Complexes [11] X-ray crystallography revealed distinct structures for several Ru(II) and Ru(III) TPA complexes.[11]

| Complex | Key Structural Features |

| [RuCl(DMSO)(5-Me₃-TPA)]ClO₄ | S-bound DMSO ligand is trans to a pyridine; Cl⁻ is trans to the tertiary amino group. |

| [RuCl(TPA)]₂(ClO₄)₂ | A dinuclear bis-µ-chloro Ru(II) species with a center of symmetry between the two Cl⁻ ions. |

Experimental Protocols

The characterization of TPA metal complexes relies on a systematic workflow encompassing synthesis, purification, crystallization, and structural analysis.

Synthesis and Purification of a Representative Complex: [(TPA)Cu(diketonate)]ClO₄[9]

This protocol is adapted from the synthesis of TPA-ligated Cu(II) 1,3-diketonate complexes.[9]

-

Ligand and Salt Preparation: Dissolve this compound (TPA) in a suitable solvent such as acetonitrile (B52724) (CH₃CN). In a separate flask, dissolve an equimolar amount of a copper(II) salt, like Cu(ClO₄)₂·6H₂O, in the same solvent.

-

Complexation: Slowly add the copper salt solution to the TPA solution while stirring. The reaction mixture will typically change color, indicating complex formation.

-

Ligand Exchange: To this solution, add a solution of the desired 1,3-diketonate ligand (e.g., dibenzoylmethane) and a base like triethylamine (B128534) (NEt₃) to deprotonate the diketonate.

-

Reaction: Stir the resulting mixture at room temperature for several hours to ensure the completion of the ligand exchange.

-

Isolation: Remove the solvent under reduced pressure (e.g., rotary evaporation).

-

Purification: Dissolve the remaining solid in a minimal amount of a solvent like dichloromethane (B109758) (CH₂Cl₂). Pass the solution through a celite plug to filter out any insoluble impurities. Collect the filtrate and remove the solvent to yield the purified complex.

-

Characterization: Confirm the identity and purity of the product using techniques such as Elemental Analysis, ESI-Mass Spectrometry, UV-Vis Spectroscopy, and FT-IR.[9]

Single-Crystal X-ray Diffraction Workflow

The determination of a crystal structure is a multi-step process that provides precise atomic coordinates.[7][8]

-

Crystal Growth: High-quality single crystals are paramount for successful diffraction experiments.[12] A common method is vapor diffusion, where a solution of the complex in a solvent (e.g., CH₂Cl₂ or CH₃CN) is placed in a vial, which is then placed inside a larger sealed container with a precipitant solvent (e.g., diethyl ether, Et₂O).[9] Over time, the slow diffusion of the precipitant into the solution reduces the complex's solubility, promoting the growth of well-ordered crystals.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to ~100-170 K) to minimize thermal vibrations and radiation damage.[10][12] It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern (intensities and positions of spots) is recorded by a detector as the crystal is rotated.[8]

-

Structure Solution: The collected data is processed to yield a set of structure factors. The initial atomic positions are determined from this data using computational methods like SHELXS.[7] This step solves the "phase problem" and provides a preliminary electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using software such as SHELXL.[7] This iterative process optimizes the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, detailed molecular structure.[8]

Caption: Experimental workflow for crystal structure determination.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 16858-01-8 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. thesis.unipd.it [thesis.unipd.it]

- 5. Frontiers | Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity [frontiersin.org]

- 6. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes: Anaerobic retro-Claisen and dehalogenation reactivity of 2-chloro-1,3-diketonate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Mononuclear and Dinuclear Ruthenium Complexes with this compound and Tris(5-methyl-2-pyridylmethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Tris(2-pyridylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-pyridylmethyl)amine (TPA or TPMA) is a versatile tripodal tetradentate ligand that has garnered significant interest in coordination chemistry.[1][2] Its unique C₃-symmetric structure, featuring a central tertiary amine linked to three pyridyl arms, allows it to form stable complexes with a wide array of transition metals, including copper, cobalt, zinc, nickel, ruthenium, and manganese.[3][4] The electronic properties of these metal complexes are of paramount importance as they dictate their reactivity and potential applications in diverse fields such as catalysis, chemical sensing, and as models for bioinorganic systems.[4][5] This guide provides a comprehensive overview of the electronic properties of TPA and its metal complexes, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of this compound

The synthesis of TPA is primarily achieved through two well-established methods: alkylation and reductive amination.[3]

Alkylation Approach

The classical synthesis involves the alkylation of a primary amine with a suitable pyridylmethyl halide. A common route is the reaction of 2-(aminomethyl)pyridine with two equivalents of 2-(chloromethyl)pyridine (B1213738) in the presence of a base like sodium hydroxide (B78521).[3][6]

Reductive Amination Approach

A more recent and often higher-yielding method involves the reductive amination of 2-pyridinecarboxaldehyde (B72084) with ammonium (B1175870) acetate (B1210297) and a reducing agent such as sodium triacetoxyborohydride.[3]

Coordination Chemistry

TPA acts as a tripodal, tetradentate nitrogen donor ligand, encapsulating a metal ion in a C₃-symmetric fashion.[2] This coordination typically results in five- or six-coordinate complexes, with the remaining coordination sites occupied by other ligands or solvent molecules.[2] While predominantly tetradentate, TPA can exhibit tridentate coordination in some instances.[7]

Electronic Properties

The electronic properties of TPA complexes are highly tunable by modifying the metal center and by introducing substituents on the pyridyl rings.

Redox Properties

The redox behavior of TPA-metal complexes is crucial for their application in catalysis and electron transfer processes. Cyclic voltammetry is the primary technique used to investigate these properties.

Table 1: Redox Potentials of Selected TPA-Metal Complexes

| Complex | Redox Couple | E₁/₂ (V vs. Ag/AgCl) | Solvent | Reference |

| [Co(TPA)]²⁺ | Co(II)/Co(I) | -1.54 | Acetonitrile | [3] |

| [Co(TPA)]⁺ | Co(I)/Co(0) | -1.76 | Acetonitrile | [3] |

| [Cu(TPA)Br]⁺ | Cu(II)/Cu(I) | -0.240 | Acetonitrile | [8] |

| [Cu(TPMA¹)Br]⁺ | Cu(II)/Cu(I) | -0.310 | Acetonitrile | [8] |

| [Cu(TPMA²)Br]⁺ | Cu(II)/Cu(I) | -0.360 | Acetonitrile | [8] |

| [Cu(TPMA*³)Br]⁺ | Cu(II)/Cu(I) | -0.420 | Acetonitrile | [8] |

TPMA¹, TPMA², and TPMA³ represent TPA ligands with increasing numbers of electron-donating 4-methoxy-3,5-dimethyl substituents on the pyridine (B92270) rings. The data clearly shows that increasing the electron-donating ability of the ligand makes the reduction of the Cu(II) center more favorable (a more negative reduction potential).[8]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the TPA-metal complexes, which are sensitive to the coordination environment and the nature of the metal ion.

Table 2: UV-Visible Absorption Data for Selected TPA-Metal Complexes

| Complex | λ_max (nm) | ε (M⁻¹cm⁻¹) | Solvent | Reference |

| [Cu(TPA)(PhC(O)CHC(O)Ph)]ClO₄ | 356 | 16,270 | Acetonitrile | [9] |

| [Cu(TPA)(4'-OCH₃-PhC(O)CHC(O)4'-OCH₃-Ph)]ClO₄ | 367 | 22,030 | Acetonitrile | [9] |

| [Cu(TPA)(4'-Cl-PhC(O)CHC(O)4'-Cl-Ph)]ClO₄ | 363 | 19,650 | Acetonitrile | [9] |

| [Zn(1-isoBQPA)]²⁺ | 324 | - | DMF-H₂O (1:1) | [10] |

Fluorescence Spectroscopy

Certain TPA complexes, particularly those with zinc(II), exhibit interesting fluorescence properties, making them suitable for applications in fluorescent sensing.

Table 3: Fluorescence Data for Selected TPA-Zinc Complexes

| Complex | Excitation λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) | Solvent | Reference |

| 1-isoBQPA | 324 | 357, 464 | ~0.010 | DMF-H₂O (1:1) | [10] |

| [Zn(1-isoBQPA)]²⁺ | 324 | 357, 464 | 0.055 | DMF-H₂O (1:1) | [10] |

| 7-MeO-1-isoBQPA | - | - | - | - | [10] |

| [Zn(7-MeO-1-isoBQPA)]²⁺ | - | - | 0.213 | - | [10] |

The significant enhancement of the fluorescence quantum yield upon coordination of Zn²⁺ to 1-isoBQPA highlights its potential as a fluorescent sensor for this metal ion.[10]

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic TPA complexes in solution. For the free TPA ligand in CDCl₃, the following characteristic peaks are observed: a singlet for the methylene (B1212753) protons around 3.89 ppm and multiplets for the pyridine protons between 7.1 and 8.5 ppm.[6] For paramagnetic complexes, NMR can provide information about the electronic structure, although the signals are often broadened and shifted over a wider range.[3]

Experimental Protocols

Synthesis of this compound (Alkylation Method)

This protocol is adapted from the literature.[6]

-

Dissolution: Dissolve 2-(aminomethyl)pyridine in a suitable solvent such as chloroform.

-

Addition of Base: Add an excess of aqueous sodium hydroxide solution and cool the mixture in an ice bath.

-

Addition of Alkylating Agent: Slowly add a solution of 2-picolyl chloride hydrochloride in water to the stirred mixture over a period of 20 minutes.

-

Reaction: Allow the reaction to stir at room temperature for several hours.

-

Extraction: Separate the organic layer and extract the aqueous layer with chloroform.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like hot hexane (B92381) to yield light-yellow crystals.[6]

Cyclic Voltammetry of a TPA-Copper Complex

The following is a general protocol for performing cyclic voltammetry on a TPA-copper complex.[11]

-

Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄), in a dry, deoxygenated solvent like acetonitrile.[11]

-

Analyte Solution: Prepare a solution of the TPA-copper complex (e.g., 1-10 mM) in the electrolyte solution.

-

Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).[12]

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Measurement: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate can be varied (e.g., 50-200 mV/s).

-

Data Analysis: Determine the cathodic and anodic peak potentials (Epc and Epa) from the voltammogram to calculate the formal reduction potential (E₁/₂ = (Epc + Epa)/2).

UV-Visible Spectroscopy

-

Solvent: Choose a UV-grade solvent in which the TPA-metal complex is soluble and that does not absorb in the region of interest. Acetonitrile is a common choice.[9]

-

Concentration: Prepare a dilute solution of the complex (typically in the micromolar range) to ensure that the absorbance is within the linear range of the spectrophotometer (generally below 1.5).

-

Blank: Record a baseline spectrum of the pure solvent in the same cuvette.

-

Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).

Fluorescence Spectroscopy

-

Solvent: Use a spectroscopy-grade solvent that does not have significant fluorescence emission in the expected range of the sample.

-

Concentration: Prepare a dilute solution of the fluorescent TPA-metal complex. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Excitation Wavelength: Determine the optimal excitation wavelength from the absorption spectrum (usually the λ_max).

-

Measurement: Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

Applications

The unique electronic properties of TPA-metal complexes have led to their use in a variety of applications:

-

Catalysis: TPA-copper complexes are highly active catalysts for atom transfer radical polymerization (ATRP).[2] TPA-cobalt complexes have been investigated for the electrochemical reduction of CO₂.[4]

-

Sensing: The fluorescence of TPA-zinc complexes can be modulated by the presence of specific analytes, making them useful as chemical sensors.[10]

-

Bioinorganic Modeling: TPA complexes serve as structural and functional models for the active sites of metalloenzymes.

Conclusion

This compound is a remarkable ligand that forms a diverse range of coordination complexes with tunable electronic properties. The ability to systematically modify these properties through changes in the metal center and ligand substitution patterns makes TPA a valuable platform for the development of new catalysts, sensors, and functional materials. This guide has provided a detailed overview of the key electronic features of TPA complexes, along with practical experimental protocols to facilitate further research in this exciting area.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 16858-01-8 | Benchchem [benchchem.com]

- 3. thesis.unipd.it [thesis.unipd.it]

- 4. Novel ligands from direct benzylic functionalisation of this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]

- 5. Ligand effects on the overpotential for dioxygen reduction by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collection - Properties and ATRP Activity of Copper Complexes with Substituted this compound-Based Ligands - Inorganic Chemistry - Figshare [acs.figshare.com]

- 9. Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes: Anaerobic retro-Claisen and dehalogenation reactivity of 2-chloro-1,3-diketonate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoquinoline-derivatized tris(2-pyridylmethyl)amines as fluorescent zinc sensors with strict Zn2+/Cd2+ selectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. how can I create a protocol for cyclicvoltammetry | Filo [askfilo.com]

Tris(2-pyridylmethyl)amine: A Comprehensive Technical Guide to a Versatile Tripodal Ligand Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-pyridylmethyl)amine, commonly abbreviated as TPA or TPMA, is a tripodal, tetradentate nitrogen donor ligand with the chemical formula (C₅H₄NCH₂)₃N.[1] This C₃-symmetric molecule has garnered significant attention in coordination chemistry due to its ability to form stable complexes with a wide array of metal ions.[2] Its unique architecture, featuring a central tertiary amine linked to three pyridyl arms, allows it to encapsulate metal ions, typically resulting in five- or six-coordinate complexes.[2] While TPA most often acts as a tetradentate ligand, instances of tridentate coordination have also been observed.[2][3] The versatility of the TPA scaffold has led to its extensive use in diverse fields, including catalysis, bioinorganic chemistry, and the development of novel therapeutic agents.[3][4] This guide provides an in-depth overview of the synthesis, coordination chemistry, and applications of the TPA ligand scaffold.

Synthesis of the TPA Ligand

The synthesis of the this compound core structure is primarily achieved through two well-established methodologies: alkylation and reductive amination.[2]

Alkylation Approach

The classical and most direct synthesis involves the alkylation of a primary amine with a suitable pyridylmethyl halide.[2] A common and effective route utilizes the reaction of 2-(aminomethyl)pyridine with two equivalents of 2-(chloromethyl)pyridine (B1213738).[2][5] The presence of a base, such as sodium hydroxide (B78521), is crucial to neutralize the hydrogen chloride generated during the reaction.[2] Another alkylation strategy begins with 2-picolylamine and 2-picolyl chloride.[2]

Reductive Amination

In recent years, reductive amination has emerged as a valuable alternative, particularly when sensitive functional groups are present. This method involves the reaction of an aldehyde precursor with a nitrogen source, such as ammonium (B1175870) acetate, and a reducing agent like sodium triacetoxyborohydride.[6]

Experimental Protocol: Synthesis of this compound via Alkylation

This protocol is adapted from established literature procedures.[5]

Materials:

-

2-(aminomethyl)pyridine dihydrochloride (B599025)

-

2-(chloromethyl)pyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Chloroform (B151607) (CHCl₃)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-(aminomethyl)pyridine dihydrochloride in deionized water.

-

In a separate flask, prepare a solution of 2-(chloromethyl)pyridine hydrochloride in deionized water.

-

Cool both solutions in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium hydroxide to the 2-(aminomethyl)pyridine dihydrochloride solution until the pH is strongly basic.

-

To this basic solution, add the 2-(chloromethyl)pyridine hydrochloride solution dropwise with vigorous stirring over a period of 20 minutes.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

-

Extract the aqueous mixture with chloroform (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the chloroform by rotary evaporation to yield a crude oil.

-

The crude product can be purified by vacuum distillation or by recrystallization from hot hexane to yield light-yellow crystals of this compound.[5]

Characterization:

-

¹H NMR: The proton NMR spectrum of TPA typically shows a singlet for the methylene (B1212753) protons around 3.9 ppm and a series of multiplets for the pyridyl protons between 7.1 and 8.5 ppm.[5][7]

-

Melting Point: The reported melting point for TPA is in the range of 73-77 °C.[1]

Coordination Chemistry and Structural Data

The tripodal nature of TPA allows it to form stable complexes with a wide range of transition metal ions, including iron, copper, zinc, cobalt, and ruthenium. The resulting complexes often exhibit a pseudo-octahedral or trigonal bipyramidal geometry.

| Complex | Metal Ion | Coordination Geometry | Avg. M-N(pyridyl) (Å) | M-N(amine) (Å) | Key Bond Angles (°) | Reference(s) |

| --INVALID-LINK-- | Fe(III) | Pseudo-octahedral | 2.142 - 2.191 | 2.199 | N(amine)-Fe-N(py): ~78-81, Cl-Fe-Cl: ~95 | [8] |

| --INVALID-LINK--₂ | Cu(II) | Distorted Trigonal Bipyramidal | 2.007 - 2.091 | 2.115 | N(amine)-Cu-N(py): ~79-81 | [9] |

| --INVALID-LINK-- | Zn(II) | Distorted Octahedral | 2.106 - 2.195 | 2.179 | N(amine)-Zn-N(py): ~77-79, O-Zn-N(amine): ~170 | [10] |

| --INVALID-LINK--·H₂O | Co(II) | Distorted Octahedral | 2.111 - 2.181 | 2.146 | N(amine)-Co-N(py): ~77-79, O-Co-N(amine): ~172 | [10] |

| [RuCl(DMSO)(TPA-5-Me₃)]ClO₄ | Ru(II) | Octahedral | 2.062 - 2.102 | 2.138 | N(amine)-Ru-N(py): ~78-79, Cl-Ru-S: ~88 | [11] |

Note: Bond lengths and angles can vary depending on the specific crystal structure and counter-ions.

Characterization Techniques

A variety of analytical methods are employed to characterize TPA and its metal complexes.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the synthesis of the TPA ligand. For diamagnetic metal complexes, NMR provides insights into the solution-state structure. Paramagnetic complexes, such as those with Ni(II), exhibit isotropically shifted resonances that can be assigned using 2D NMR techniques to probe the coordination environment.[12]

-

General Protocol: A sample of the TPA ligand or its diamagnetic complex is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 300-500 MHz for ¹H).

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of TPA-metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.

-

General Protocol:

-

Crystallization: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or layering of a solvent and anti-solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature, e.g., 100 K).

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.[13][14]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic properties of TPA-metal complexes. The absorption bands can provide information about d-d transitions and charge-transfer bands, which are characteristic of the metal ion and its coordination environment.[10][15]

-

General Protocol: A solution of the complex of known concentration is prepared in a suitable solvent (e.g., acetonitrile, water). The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer.

Cyclic Voltammetry (CV): CV is an electrochemical technique used to investigate the redox properties of TPA-metal complexes, providing information on the reduction and oxidation potentials of the metal center.

-

General Protocol:

-

Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte: The complex is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in DMF).

-

Measurement: The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The experiment is typically performed under an inert atmosphere (e.g., argon).[16]

-

Applications of the TPA Ligand Scaffold

The versatility of the TPA ligand has led to its application in a wide range of chemical and biological systems.

Catalysis

TPA-metal complexes have been extensively studied as catalysts in a variety of organic transformations. The ability to tune the steric and electronic properties of the ligand by modifying the pyridyl rings allows for the optimization of catalytic activity and selectivity.

Electrocatalytic CO₂ Reduction: Cobalt-TPA complexes have shown significant activity in the electrochemical reduction of carbon dioxide to carbon monoxide, a key step in converting CO₂ into valuable chemical feedstocks. The main competing reaction is the hydrogen evolution reaction (HER).[16] The catalytic performance can be influenced by modifications to the TPA ligand.[16]

| Catalyst System | Product | Turnover Number (TON) | Selectivity | Conditions | Reference(s) |

| [Co(TPA)]²⁺ | CO | ~10 | ~90% | Electrocatalysis in DMF/water | [16] |

| Cobalt Phthalocyanine | CO | >100,000 | ~95% | Electrocatalysis in water (flow cell) | [17] |

| [Fe(Porphyrin)] | CO | ~60 | - | Electrocatalysis in DMF | [18] |

Note: Catalytic performance is highly dependent on reaction conditions.

Bioinorganic Chemistry

The TPA ligand has been widely employed to model the active sites of metalloenzymes, providing valuable insights into their structure and function. TPA complexes of iron, for instance, have been used to model non-heme iron oxygenases.[3] Copper-TPA complexes are excellent models for copper-containing enzymes involved in oxygen activation.[3]

Drug Development and Supramolecular Chemistry

The TPA scaffold is increasingly being explored in medicinal chemistry and drug development.

Anticancer Activity: TPA and its metal complexes have demonstrated potential as anticancer agents. Studies have shown that TPA exhibits activity against osteosarcoma cells.[4] A series of first-row transition metal complexes with TPA and saccharinate have been synthesized, with the manganese and iron complexes showing potent cytotoxic activity against various cancer cell lines, inducing apoptosis through the intrinsic pathway.[10]

Drug Delivery: The ability of TPA to form stable complexes and its potential for functionalization make it an attractive scaffold for the development of drug delivery systems. For example, cobalt(III)-TPA complexes have been investigated as carriers for the controlled release of therapeutic agents.[4]

Zinc Chelation: TPA has been characterized as a membrane-permeable zinc chelator, showing faster kinetics for zinc binding compared to the commonly used chelator TPEN. This property, along with its lower cytotoxicity, makes TPA a valuable tool for studying the role of mobile zinc in biological systems.[19][20]

Conclusion

This compound has established itself as a remarkably versatile and valuable tripodal ligand in coordination chemistry. Its straightforward synthesis, stable coordination with a multitude of metal ions, and the tunability of its electronic and steric properties have paved the way for a broad spectrum of applications. From fundamental studies in bioinorganic chemistry to the development of efficient catalysts and potential therapeutic agents, the TPA scaffold continues to be a fertile ground for innovation. Future research will likely focus on the development of more sophisticated TPA derivatives for highly selective catalysis, advanced drug delivery systems, and novel supramolecular architectures with tailored functions. The continued exploration of this ligand system promises to yield further exciting discoveries and applications in the fields of chemistry, biology, and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 16858-01-8 | Benchchem [benchchem.com]

- 3. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. thesis.unipd.it [thesis.unipd.it]

- 7. This compound(16858-01-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cationic first-row transition metal saccharinate complexes with this compound: synthesis, structures and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Mononuclear and Dinuclear Ruthenium Complexes with this compound and Tris(5-methyl-2-pyridylmethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. light.northwestern.edu [light.northwestern.edu]

- 19. This compound (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tris(2-pyridylmethyl)amine in Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The precision afforded by ATRP makes it a valuable tool in the development of advanced materials for a variety of applications, including drug delivery systems.[1]

The catalyst system is a cornerstone of ATRP, and copper complexes are among the most widely used and efficient catalysts.[2][3] Tris(2-pyridylmethyl)amine (TPMA) has emerged as a superior ligand for copper-catalyzed ATRP, forming highly active and versatile catalysts.[3][4] Copper complexes with TPMA are currently among the most active catalysts for ATRP, particularly in systems that utilize reducing agents to regenerate the activator species.[2][3] This high activity allows for polymerizations to be conducted with very low catalyst concentrations, even at parts-per-million (ppm) levels, which is advantageous for minimizing residual metal contamination in the final polymer product—a critical consideration for biomedical applications.[5]